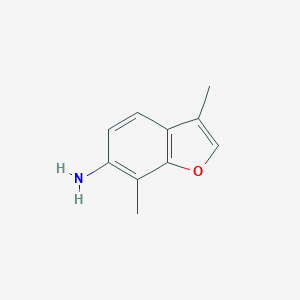

3,7-Dimethylbenzofuran-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,7-Dimethylbenzofuran-6-amine is a benzofuran derivative characterized by a fused aromatic ring system with methyl substituents at the 3- and 7-positions and an amine group at the 6-position. Benzofurans are noted for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .

Below, we compare this compound with similar benzofuran derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylbenzofuran-6-amine typically involves the construction of the benzofuran core followed by the introduction of the amine group. One common method is the cyclization of 2-hydroxyacetophenone derivatives with appropriate substituents, followed by amination reactions.

Industrial Production Methods: Industrial production may involve multi-step synthesis starting from readily available precursors such as substituted phenols and acetophenones. Catalysts like aluminum chloride (AlCl3) are often used to facilitate cyclization reactions, while amination can be achieved using reagents like ammonia or primary amines under controlled conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert nitro derivatives to amines or reduce carbonyl groups to alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination with thionyl chloride (SOCl2).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated benzofuran derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 3,7-Dimethylbenzofuran-6-amine may exhibit anticancer properties. Its structural characteristics allow it to interact with specific enzymes or receptors involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit key signaling pathways in cancer cells, suggesting that this compound could be investigated as a lead compound in anticancer drug development .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. The presence of the amine group facilitates interactions with biological macromolecules, potentially modulating inflammatory responses. This makes it a candidate for developing treatments for inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its ability to inhibit bacterial growth positions it as a potential agent in treating infections caused by resistant strains of bacteria .

Organic Synthesis

The unique structure of this compound allows it to serve as a versatile building block in synthetic chemistry. It can participate in various reactions to produce other functionalized benzofuran derivatives, which are important in drug discovery and material science.

Synthesis Techniques

Recent advancements in synthetic methods have facilitated the production of benzofuran derivatives through radical reactions and other innovative techniques. These methods enhance yield and reduce reaction times, making the synthesis of this compound more efficient .

Agricultural Applications

The potential use of this compound in agricultural settings is also noteworthy. Research has indicated that benzofuran derivatives can exhibit antibacterial activities against plant pathogens, suggesting applications in pesticide development . The compound's ability to inhibit specific enzymes or processes in microbial cells could lead to effective solutions for crop protection.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of benzofuran derivatives found that modifications at specific positions significantly affected their potency against cancer cell lines. The findings indicated that compounds similar to this compound could inhibit tumor growth by targeting key molecular pathways involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

In another investigation, various benzofuran derivatives were tested for their antimicrobial activity against resistant bacterial strains. The results demonstrated that certain modifications enhanced their efficacy, paving the way for further exploration of this compound as a potential antimicrobial agent .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethylbenzofuran | Methyl groups at positions 2 & 5 | Different pharmacokinetic properties |

| 4-Methoxybenzofuran | Methoxy group at position 4 | Enhanced solubility and bioavailability |

| 5-Ethylbenzofuran | Ethyl group at position 5 | Varying binding affinities compared to target compound |

Mecanismo De Acción

The mechanism of action of 3,7-Dimethylbenzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity. The benzofuran ring can intercalate with DNA or interact with proteins, modulating their function and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Molecular Structure

a. 5,7-Dimethylbenzofuran-6-amine (CAS 3024851-13-3)

- Molecular Formula: C₁₀H₁₁NO

- Molecular Weight : 161.2 g/mol

- Key Differences : Methyl groups at positions 5 and 7 instead of 3 and 5.

- Implications: Positional isomerism may alter electronic distribution and steric hindrance, affecting binding to biological targets. No direct activity data are available, but positional differences in benzofurans often influence potency and selectivity .

b. 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine (CAS 1135492-28-2)

- Molecular Formula: C₁₀H₁₃NO

- Molecular Weight : 163.22 g/mol

- Key Differences : A partially saturated dihydrobenzofuran ring with geminal methyl groups at position 3.

- This compound is marketed as a life science research reagent, suggesting utility in drug discovery .

c. 2,3-Dihydro-1-benzofuran-6-amine (CAS 57786-34-2)

- Molecular Formula: C₈H₉NO

- Molecular Weight : 135.16 g/mol

- Key Differences : Lacks methyl groups, featuring only a dihydrobenzofuran core.

- Implications : Simpler structure may reduce metabolic stability compared to methylated analogs. Priced as a high-purity research reagent (97%), indicating niche applications .

Functional Group Variations

a. Fluorinated Analogs

- 6-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 944904-32-9) Molecular Formula: C₈H₈FNO Molecular Weight: 153.15 g/mol Key Differences: Fluorine substituent at position 6 instead of methyl. Implications: Fluorine’s electronegativity enhances metabolic stability and lipophilicity.

- 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine (CAS 114851-31-9) Molecular Formula: C₈H₅F₄NO Molecular Weight: 207.12 g/mol Key Differences: Four fluorine atoms on the dihydro ring. Implications: High fluorine content increases molecular weight and may improve blood-brain barrier penetration .

Physicochemical Properties

*Estimated based on structural similarity.

Actividad Biológica

3,7-Dimethylbenzofuran-6-amine is a heterocyclic organic compound with a unique structure that contributes to its biological activity. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran ring with two methyl groups at positions 3 and 7 and an amine group at position 6. This specific substitution pattern influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 3,7-dimethyl-1-benzofuran-6-amine |

| Molecular Formula | C10H11NO |

| Molecular Weight | 175.20 g/mol |

| InChI Key | TUUHXTZSLSGPGB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds with biological macromolecules, which may influence their activity. Additionally, the benzofuran moiety has been shown to intercalate with DNA or interact with proteins, modulating their functions and leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Properties

In vitro studies suggest that this compound possesses anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential use in treating inflammatory diseases.

Anticancer Activity

This compound has shown promise in cancer research. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The compound's interaction with specific signaling pathways involved in cell proliferation and survival is under investigation .

Study 1: Inhibition of Cholinesterases

A related study explored the inhibition of acetylcholinesterase (AChE) by benzofuran derivatives. While not directly focused on this compound, it highlights the potential of benzofuran compounds in neuropharmacology. The study reported IC50 values for various derivatives, indicating significant AChE inhibition which could be relevant for Alzheimer's disease treatment .

Study 2: Antiviral Activity

Another investigation assessed the antiviral properties of benzofuran derivatives against viral infections. Compounds similar to this compound were found to exhibit activity against certain viruses by interfering with viral replication processes .

Research Findings Summary

Propiedades

IUPAC Name |

3,7-dimethyl-1-benzofuran-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUHXTZSLSGPGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.